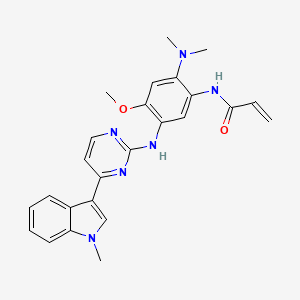
2'-BroMo-2'-deoxy-5-Methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-2’-deoxy-5-Methyluridine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits significant anticancer mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis .
Métodos De Preparación
The synthesis of 2’-Bromo-2’-deoxy-5-Methyluridine typically involves the bromination of 2’-deoxy-5-methyluridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2’-Bromo-2’-deoxy-5-Methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding uridine derivatives or reduction to remove the bromine atom.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield 2’-deoxy-5-methyluridine and bromide ions.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2’-Bromo-2’-deoxy-5-Methyluridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms, as well as in the investigation of cellular apoptosis pathways.
Medicine: Due to its antitumor properties, it is explored as a potential therapeutic agent for treating certain types of cancer, particularly lymphoid malignancies.
Industry: The compound is used in the development of diagnostic tools and assays for detecting nucleoside analogs and related compounds
Mecanismo De Acción
The mechanism of action of 2’-Bromo-2’-deoxy-5-Methyluridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of DNA replication and the induction of apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA synthesis, thereby exerting its antitumor effects .
Comparación Con Compuestos Similares
2’-Bromo-2’-deoxy-5-Methyluridine is unique among nucleoside analogs due to its specific bromine substitution, which enhances its antitumor activity. Similar compounds include:
2’-Fluoro-2’-deoxy-5-Methyluridine: This compound has a fluorine atom instead of bromine and exhibits different pharmacokinetic properties.
2’-Chloro-2’-deoxy-5-Methyluridine: With a chlorine atom, this analog has distinct reactivity and biological activity compared to the brominated version.
2’-Iodo-2’-deoxy-5-Methyluridine:
Propiedades
Fórmula molecular |
C10H13BrN2O5 |
|---|---|
Peso molecular |
321.12 g/mol |
Nombre IUPAC |
1-[3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13BrN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) |
Clave InChI |
UTMUIPQCQMEAEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)


![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)


